molecular formula C9H8ClNO2 B13034849 (Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate

(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate

Cat. No.: B13034849
M. Wt: 197.62 g/mol
InChI Key: CMWAMJBCWMMGCH-HYXAFXHYSA-N
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Description

“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” is a chemical compound with the following structural formula:

(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate\text{this compound} (Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate

It belongs to the class of acrylates and contains both a pyridine ring and an acrylate moiety. The Z configuration indicates that the substituents on the double bond are on the same side.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate.” One common method involves the reaction of 3-(6-chloropyridin-3-yl)propenal (an aldehyde) with methyl acrylate. The reaction proceeds under basic conditions, and the Z configuration is typically favored.

Reaction Conditions: The reaction conditions may include a base (such as sodium hydroxide or potassium carbonate) and a solvent (such as ethanol or acetonitrile). Heating the reaction mixture facilitates the formation of the desired product.

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

Reactivity: “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can undergo various chemical reactions:

    Oxidation: It may be oxidized to form an acid or other functionalized derivatives.

    Reduction: Reduction can yield the corresponding alcohol or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the acrylate group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation: The acid or ester form.
  • Reduction: The corresponding alcohol.
  • Substitution: Various derivatives with modified functional groups.

Scientific Research Applications

“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In drug discovery and chemical biology studies.

    Medicine: Potential therapeutic agents targeting specific pathways.

    Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism of action depends on the specific context (e.g., as a drug or catalyst). It may involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can be compared with related compounds, such as other pyridine-containing acrylates or chlorinated derivatives. Its uniqueness lies in its specific combination of functional groups and stereochemistry.

For further exploration, consider investigating similar compounds like 3-(6-chloropyridin-3-yl)propenal or other acrylates with different substituents.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

methyl (Z)-3-(6-chloropyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3-

InChI Key

CMWAMJBCWMMGCH-HYXAFXHYSA-N

Isomeric SMILES

COC(=O)/C=C\C1=CN=C(C=C1)Cl

Canonical SMILES

COC(=O)C=CC1=CN=C(C=C1)Cl

Origin of Product

United States

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